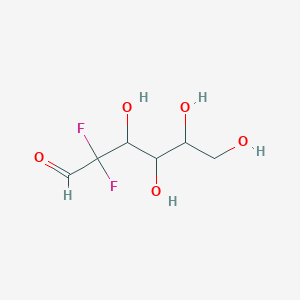

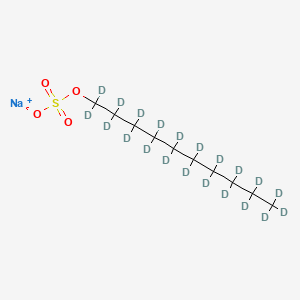

2-Deoxy-2,2-difluoro-d-arabino-hexopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-デオキシ-2,2-ジフルオロ-D-アラビノヘキソピラノースは、フッ素化された炭水化物誘導体です。フッ素化された炭水化物は、その独特の化学的および生物学的特性により、大きな関心を集めています。

2. 製法

合成経路および反応条件

2-デオキシ-2,2-ジフルオロ-D-アラビノヘキソピラノースの合成は、通常、適切な炭水化物前駆体のフッ素化を伴います。 一般的な方法の1つは、1,3,4,6-テトラ-O-アセチル-2-デオキシ-D-アラビノヘキソピラノースを亜リン酸トリメチルとトリメチルシリルトリフラートと反応させて、ジメチル(3,4,6-トリ-O-アセチル-2-デオキシ-α-D-アラビノヘキソピラノシル)ホスホネートとそのβ異性体を得る方法です .

工業的生産方法

2-デオキシ-2,2-ジフルオロ-D-アラビノヘキソピラノースの工業的生産方法は、文献にはあまり記載されていません。一般的なアプローチとしては、上記合成経路のスケールアップ、反応条件の最適化、および様々な精製技術による最終生成物の純度確保が考えられます。

3. 化学反応解析

反応の種類

2-デオキシ-2,2-ジフルオロ-D-アラビノヘキソピラノースは、以下の化学反応を起こす可能性があります。

置換反応: 適切な条件下で、フッ素原子が他の官能基に置換されることがあります。

酸化と還元: この化合物は、酸化または還元されて異なる誘導体となる可能性があります。

一般的な試薬と条件

置換: 亜リン酸トリメチルとトリメチルシリルトリフラートなどの試薬は、置換反応に一般的に使用されます.

酸化と還元: 所望の生成物に応じて、標準的な酸化剤と還元剤を使用することができます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、亜リン酸トリメチルとトリメチルシリルトリフラートとの反応により、ジメチル(3,4,6-トリ-O-アセチル-2-デオキシ-α-D-アラビノヘキソピラノシル)ホスホネートとそのβ異性体が得られます .

4. 科学研究における用途

2-デオキシ-2,2-ジフルオロ-D-アラビノヘキソピラノースは、以下の科学研究用途があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2,2-difluoro-d-arabino-hexopyranose typically involves the fluorination of a suitable carbohydrate precursor. One common method involves the reaction of 1,3,4,6-tetra-O-acetyl-2-deoxy-d-arabino-hexopyranose with trimethyl phosphite and trimethylsilyl triflate to yield dimethyl (3,4,6-tri-O-acetyl-2-deoxy-α-d-arabino-hexopyranosyl)phosphonate and its β-anomer .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

化学反応の分析

Types of Reactions

2-Deoxy-2,2-difluoro-d-arabino-hexopyranose can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as trimethyl phosphite and trimethylsilyl triflate are commonly used for substitution reactions.

Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with trimethyl phosphite and trimethylsilyl triflate yields dimethyl (3,4,6-tri-O-acetyl-2-deoxy-α-d-arabino-hexopyranosyl)phosphonate and its β-anomer .

科学的研究の応用

2-Deoxy-2,2-difluoro-d-arabino-hexopyranose has several scientific research applications, including:

作用機序

2-デオキシ-2,2-ジフルオロ-D-アラビノヘキソピラノースの作用機序は、特定の分子標的との相互作用を伴います。 たとえば、特定の酵素の活性部位に結合し、基質のアクセスを阻害することで、酵素阻害剤として作用することができます .

類似化合物との比較

類似化合物

- 2-デオキシ-2-フルオロ-D-グルコース

- 2-デオキシ-2-フルオロ-D-マンノース

- 2-デオキシ-2,2-ジフルオロ-D-アラビノヘキソース

独自性

2-デオキシ-2,2-ジフルオロ-D-アラビノヘキソピラノースは、2位に2つのフッ素原子があるため、他の類似化合物と比較して化学的および生物学的特性が大きく異なっています . この二重フッ素化は、安定性、反応性、および生体分子との相互作用を高める可能性があり、様々な用途に役立つ化合物となります .

特性

分子式 |

C6H10F2O5 |

|---|---|

分子量 |

200.14 g/mol |

IUPAC名 |

2,2-difluoro-3,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H10F2O5/c7-6(8,2-10)5(13)4(12)3(11)1-9/h2-5,9,11-13H,1H2 |

InChIキー |

AQOQCRQQDZHTMX-UHFFFAOYSA-N |

正規SMILES |

C(C(C(C(C(C=O)(F)F)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)

![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)

![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)

![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)

![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)

![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)

![benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)